synthesis of 2,3-dimethylaniline mechanism
synthesis of 2,3-dimethylaniline mechanism
An In-depth Technical Guide to the Synthesis of 2,3-Dimethylaniline
Introduction
2,3-Dimethylaniline, also known as 2,3-xylidine, is a significant aromatic amine intermediate utilized in the synthesis of various high-value products, including pharmaceuticals, agrochemicals, and dyes.[1][2] For instance, it is a key starting material for the non-steroidal anti-inflammatory drug (NSAID) Mefenamic acid and the vascular disrupting agent Vadimezan.[2] Its unique substitution pattern influences its reactivity and makes the selection of an appropriate synthetic strategy crucial for achieving high purity and yield.[1] This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 2,3-dimethylaniline, complete with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams for researchers, scientists, and professionals in drug development.
Primary Synthesis Routes
The industrial production of 2,3-dimethylaniline is dominated by the catalytic hydrogenation of 2,3-dimethylnitrobenzene due to its scalability and efficiency.[1] However, other laboratory-scale methods, such as the Buchwald-Hartwig amination and Hofmann rearrangement, offer alternative pathways with distinct advantages in specific contexts.
Catalytic Hydrogenation of 2,3-Dimethylnitrobenzene
This is the most prevalent industrial method for producing 2,3-dimethylaniline.[1] The process involves the reduction of the nitro group of 2,3-dimethylnitrobenzene to an amino group using hydrogen gas in the presence of a metal catalyst.[1][3]
Reaction Mechanism
The catalytic hydrogenation is a heterogeneous catalytic process occurring on the surface of a metal catalyst, typically Palladium on Carbon (Pd/C) or a Nickel-based catalyst.[1][4][5] The reaction proceeds through a series of surface-mediated steps:
-
Adsorption : Both hydrogen gas (H₂) and the 2,3-dimethylnitrobenzene substrate are adsorbed onto the surface of the catalyst.
-
Hydrogen Dissociation : The H-H bond in molecular hydrogen is cleaved, forming atomic hydrogen adsorbed on the metal surface.
-
Stepwise Reduction : The nitro group (-NO₂) is sequentially reduced to the amino group (-NH₂). This is believed to occur via intermediate species such as nitroso (-NO) and hydroxylamino (-NHOH) groups, which are rapidly converted to the final amine product.[6]
-
Desorption : The final product, 2,3-dimethylaniline, desorbs from the catalyst surface, freeing up active sites for further reaction cycles.
Experimental Protocol
The following is a generalized protocol based on typical laboratory and industrial procedures for the catalytic hydrogenation of dimethyl-nitrobenzene.[3][4]
-
Reactor Setup : A high-pressure autoclave or a similar three-phase reactor is charged with the solvent (e.g., ethanol/water mixture) and the catalyst (e.g., 5 wt% Pd/C or Ni on alumina-silicate).[3][4]
-
Reagent Addition : 2,3-dimethylnitrobenzene is added to the reactor.
-
Inerting : The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas to remove any air.[3]
-
Reaction Conditions : The reactor is heated to the desired temperature (e.g., 70-130°C) and pressurized with hydrogen to the target pressure (e.g., 4-10 bar).[3][4] The mixture is agitated vigorously (e.g., >800 rpm) to ensure efficient mass transfer between the gas, liquid, and solid phases.[3]
-
Monitoring : The reaction progress is monitored by taking samples and analyzing them via gas chromatography (GC).[3]
-
Work-up : Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration. The solvent is then removed from the filtrate, typically by distillation, to yield the crude 2,3-dimethylaniline, which can be further purified by vacuum distillation.[7]
Quantitative Data
The reaction conditions significantly influence the conversion and yield. The following table summarizes data from studies on the hydrogenation of dimethyl-nitrobenzene isomers.[3][4][5]
| Parameter | Value Range | Catalyst | Solvent | Conversion/Yield | Reference |
| Temperature | 70 - 130 °C | 5% Pd/C | Ethanol | High conversion observed | [3][5] |
| Temperature | 70 - 130 °C | Ni on alumina-silicate | Ethanol | Increased activity with temperature | [4] |
| H₂ Pressure | 4 - 10 bar | 5% Pd/C or Ni catalyst | Ethanol | Rate shows near first-order dependence on H₂ pressure | [4][5] |
| Substrate Conc. | 0.124 - 0.745 kmol/m³ | 5% Pd/C or Ni catalyst | Ethanol | Higher concentration can lower conversion rate | [3][4] |
| Catalyst Loading | 4 - 12% (w/w of substrate) | 5% Pd/C or Ni catalyst | Ethanol | Increased activity with higher catalyst loading | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[8] This method allows for the facile synthesis of aryl amines from aryl halides or triflates and an amine source, offering broad substrate scope and functional group tolerance.[8][9] For 2,3-dimethylaniline, this would typically involve coupling an ammonia equivalent with a 1-halo-2,3-dimethylbenzene derivative.
Reaction Mechanism
The reaction proceeds via a catalytic cycle involving a palladium(0) complex.[10]
-
Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination : The amine (R-NH₂) coordinates to the Pd(II) complex, displacing a ligand.
-
Deprotonation : A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination : The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[8][10]
Experimental Protocol
The following is a general laboratory procedure for the Buchwald-Hartwig amination, adapted from established protocols.[9][11]
-
Reactor Setup : An oven-dried Schlenk flask or sealed tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., K₃PO₄ or NaOtBu).[9][11]
-
Inert Atmosphere : The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.[11]
-
Reagent Addition : The aryl halide (e.g., 1-bromo-2,3-dimethylbenzene), the amine source (e.g., ammonia or an ammonia equivalent like benzophenone imine, followed by hydrolysis), and an anhydrous solvent (e.g., dioxane or toluene) are added via syringe.[10][11]
-
Reaction Conditions : The reaction mixture is sealed and heated in an oil bath to the specified temperature (typically 80-110°C) with vigorous stirring for the required duration (e.g., 1-24 hours).[9][11]
-
Work-up : After cooling to room temperature, the reaction mixture is diluted with a solvent like ethyl acetate and filtered through a plug of Celite to remove inorganic salts and the catalyst. The filtrate is concentrated in vacuo, and the resulting crude product is purified by silica gel chromatography.[11]
Quantitative Data
The choice of catalyst system and reaction conditions is critical for achieving high yields.
| Component | Examples | Role | Reference |
| Aryl Electrophile | Aryl bromides, chlorides, triflates | Substrate | [8][9] |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst Precursor | [9][10] |
| Ligand | XPhos, SPhos, DavePhos, BINAP | Stabilizes catalyst, promotes key steps | [8][11] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine | [10][11] |
| Solvent | Toluene, Dioxane, THF | Reaction Medium | [9][10][11] |
| Temperature | 80 - 110 °C | Reaction Condition | [9][11] |
| Yield | Generally >80% | Outcome | [9] |
Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[12] To synthesize 2,3-dimethylaniline via this route, the starting material would be 2,3-dimethylbenzamide.
Reaction Mechanism
The reaction mechanism involves several distinct steps:[12][13]
-
N-Bromination : The amide is treated with bromine in an alkaline solution (e.g., NaOH), which forms sodium hypobromite in situ. The amide nitrogen is deprotonated by the base and then reacts with bromine to form an N-bromoamide.
-
Second Deprotonation : The base abstracts the second, more acidic proton from the nitrogen of the N-bromoamide to form an anion.
-
Rearrangement : The N-bromoamide anion undergoes a concerted rearrangement. The 2,3-dimethylphenyl group migrates from the carbonyl carbon to the nitrogen, simultaneously displacing the bromide ion. This step forms an isocyanate intermediate.
-
Hydrolysis : The isocyanate is hydrolyzed by the aqueous base. Nucleophilic attack by hydroxide on the isocyanate carbonyl group forms a carbamic acid intermediate.
-
Decarboxylation : The carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to yield the final product, 2,3-dimethylaniline.[12]
Experimental Protocol
A typical laboratory procedure for the Hofmann rearrangement is as follows:[14]
-
Hypobromite Preparation : A solution of sodium hypobromite is prepared in situ by slowly adding bromine to a cold aqueous solution of sodium hydroxide.
-
Amide Addition : The starting amide (2,3-dimethylbenzamide) is dissolved in a suitable solvent and added to the cold hypobromite solution.
-
Reaction Conditions : The mixture is stirred and may be gently warmed to facilitate the rearrangement to the isocyanate.
-
Hydrolysis : The reaction mixture is then heated (e.g., refluxed) to ensure complete hydrolysis of the isocyanate to the amine.
-
Work-up : After cooling, the product amine is isolated. This often involves extraction into an organic solvent, followed by washing, drying, and removal of the solvent. The crude product can be purified by distillation or recrystallization of a salt derivative.
Quantitative Data
The Hofmann rearrangement is a robust reaction applicable to a wide range of amides.
| Reagent/Condition | Description | Role | Reference |
| Amide | Primary alkyl or aryl amides | Starting Material | [12] |
| Halogenating Agent | Br₂, N-Bromosuccinimide (NBS) | Forms N-haloamide intermediate | [12] |
| Base | NaOH, KOH | Deprotonation and hydrolysis | [12][13] |
| Solvent | Water, Methanol | Reaction Medium | [12] |
| Key Intermediate | Isocyanate | Undergoes hydrolysis | [12][14] |
| Product | Primary amine with one less carbon | Final Product | [12][14] |
Conclusion
The synthesis of 2,3-dimethylaniline can be achieved through several effective methodologies. For large-scale industrial production, the catalytic hydrogenation of 2,3-dimethylnitrobenzene remains the most economically viable and widely practiced route.[1] For laboratory-scale synthesis, particularly in the context of medicinal chemistry and drug development, the Buchwald-Hartwig amination offers exceptional versatility and functional group tolerance. The Hofmann rearrangement provides a classic, alternative pathway from an amide precursor. The selection of the optimal synthesis route will depend on factors such as the required scale, purity specifications, cost of starting materials, and the available equipment and expertise.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy 2,3-Dimethylaniline (EVT-459063) | 87-59-2 [evitachem.com]
- 3. airccse.com [airccse.com]
- 4. Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. chemical.journalspub.info [chemical.journalspub.info]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 13. chemistwizards.com [chemistwizards.com]
- 14. Hofman rearrangement | PPTX [slideshare.net]
